molecular formula C12H13NO6 B10757049 Methyl(2-acetoxy-2-(2-carboxy-4-amino-phenyl))acetate

Methyl(2-acetoxy-2-(2-carboxy-4-amino-phenyl))acetate

Cat. No.: B10757049
M. Wt: 267.23 g/mol
InChI Key: DWYLZBJDRMVVPU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL(2-ACETOXY-2-(2-CARBOXY-4-AMINO-PHENYL))ACETATE is an organic compound belonging to the class of aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL(2-ACETOXY-2-(2-CARBOXY-4-AMINO-PHENYL))ACETATE typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The acetoxy group can be introduced via acetylation using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL(2-ACETOXY-2-(2-CARBOXY-4-AMINO-PHENYL))ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

METHYL(2-ACETOXY-2-(2-CARBOXY-4-AMINO-PHENYL))ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL(2-ACETOXY-2-(2-CARBOXY-4-AMINO-PHENYL))ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

2-[(1R)-1-acetyloxy-2-methoxy-2-oxoethyl]-5-aminobenzoic acid

InChI

InChI=1S/C12H13NO6/c1-6(14)19-10(12(17)18-2)8-4-3-7(13)5-9(8)11(15)16/h3-5,10H,13H2,1-2H3,(H,15,16)/t10-/m1/s1

InChI Key

DWYLZBJDRMVVPU-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)O[C@H](C1=C(C=C(C=C1)N)C(=O)O)C(=O)OC

Canonical SMILES

CC(=O)OC(C1=C(C=C(C=C1)N)C(=O)O)C(=O)OC

Origin of Product

United States

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